Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)-
Description
Chemical Structure and Properties Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- (CAS 110-25-8), also known as potassium oleoyl sarcosinate, is an anionic surfactant derived from sarcosine (N-methylglycine) and oleic acid. Its structure features a monounsaturated C18 acyl chain (9Z-octadecenoyl) linked to a methylated glycine backbone, neutralized by potassium . The compound is widely used in cosmetics, lubricants, and industrial formulations due to its emulsifying, foaming, and corrosion-inhibiting properties .
Properties
CAS No. |
76622-74-7 |
|---|---|
Molecular Formula |
C21H38KNO3 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
potassium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/C21H39NO3.K/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;+1/p-1/b11-10-; |
InChI Key |
XNDDBWAGMIMDPB-GMFCBQQYSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- typically involves the acylation of N-methylglycine (sarcosine) with oleoyl chloride or oleic acid derivatives, followed by neutralization with potassium hydroxide to form the potassium salt. The process is designed to preserve the cis (Z) configuration of the double bond in the oleoyl moiety.
Detailed Synthetic Route
-
- N-methylglycine (sarcosine)
- Oleoyl chloride (or oleic acid activated derivative)
- Potassium hydroxide (KOH)
- Solvents: Typically aqueous or organic solvents such as methanol, ethanol, or water
Step 1: Acylation of Sarcosine
- N-methylglycine is reacted with oleoyl chloride under controlled temperature (generally 0–10 °C) to avoid side reactions and maintain the double bond configuration.
- The reaction is conducted in an inert atmosphere (e.g., nitrogen) to prevent oxidation.
- The acylation yields N-methyl-N-(1-oxo-9-octadecenyl)glycine as an acid or acid chloride intermediate.
Step 2: Neutralization to Potassium Salt
- The acid intermediate is neutralized with potassium hydroxide solution to form the potassium salt.
- The neutralization is performed under mild conditions to avoid hydrolysis or isomerization.
- The product is isolated by evaporation or crystallization.
Step 3: Purification
- The crude potassium salt is purified by recrystallization or washing with solvents to remove impurities such as free fatty acids or unreacted starting materials.
- Purity is typically >95%, as confirmed by chromatographic and spectroscopic methods.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Acylation | 0–10 °C, inert atmosphere | Avoids isomerization of cis double bond |
| Neutralization | Room temperature, aqueous KOH | Mild conditions prevent hydrolysis |
| Purification | Recrystallization from ethanol/water | Removes free fatty acids and residual salts |
Alternative Methods
- Enzymatic Synthesis: Some literature suggests enzymatic acylation using lipases to attach oleoyl groups to sarcosine derivatives, providing milder conditions and higher stereospecificity.
- Direct Salt Formation: In some cases, oleic acid is directly reacted with sarcosine in the presence of potassium hydroxide, forming the potassium salt in situ, though this may require longer reaction times and careful pH control.
Analytical and Research Findings on Preparation
Purity and Composition
- Oleoyl sarcosine potassium salt is typically obtained with purity around 95–97% with minor amounts (~2%) of free fatty acids as impurities, which can be minimized by purification steps.
- Nitrosamine contamination is a concern in sarcosine derivatives; however, synthesis in closed systems without nitrites or nitrates prevents nitrosamine formation.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Acylation | N-methylglycine + oleoyl chloride, 0–10 °C, inert atmosphere | Formation of N-methyl-N-(1-oxo-9-octadecenyl)glycine |
| Neutralization | Potassium hydroxide, room temperature | Conversion to potassium salt form |
| Purification | Recrystallization, solvent washing | Purity >95%, removal of free fatty acids |
| Alternative enzymatic method | Lipase catalysis, mild conditions | Potential for stereospecific synthesis |
| Direct salt formation | Oleic acid + sarcosine + KOH, controlled pH | One-pot synthesis with longer reaction time |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bond in the fatty acid chain.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reactions with halides or other nucleophiles can be carried out in polar solvents.
Major Products:
Oxidation: Products include epoxides or diols.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
One of the primary applications of Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- is in analytical chemistry for separation and analysis using High-Performance Liquid Chromatography (HPLC).
Methodology :
- The compound can be analyzed via reverse phase HPLC using a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.
- Smaller particle columns (3 µm) are recommended for fast Ultra Performance Liquid Chromatography (UPLC) applications.
Applications :
- This method is scalable and suitable for isolating impurities during preparative separation processes and pharmacokinetic studies .
Biochemical Studies
Glycine derivatives are often used in biochemical studies due to their role as surfactants and emulsifiers. The potassium salt form enhances solubility and stability in various biological systems.
Case Study :
In studies examining the effects of fatty acyl sarcosines on skin penetration and absorption, Glycine derivatives were shown to improve the bioavailability of active ingredients in topical formulations. The use of these compounds in formulations has been linked to enhanced skin hydration and barrier function .
Table 1: Comparison of Analytical Methods for Glycine Derivatives
| Methodology | Advantages | Limitations |
|---|---|---|
| HPLC | High resolution; suitable for complex mixtures | Requires specialized equipment |
| UPLC | Faster analysis; lower solvent consumption | Higher operational costs |
| GC | Good for volatile compounds | Not suitable for thermally unstable compounds |
Mechanism of Action
The mechanism by which Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- exerts its effects is primarily through its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. It interacts with cell membranes and other biological structures through its hydrophobic and hydrophilic regions, facilitating various biochemical processes.
Comparison with Similar Compounds
Key Characteristics
- Biodegradability : Readily biodegradable (85% CO₂ formation in OECD 301B tests) .
- Toxicity : Low acute mammalian toxicity (oral LD₅₀ in rats: 9200 mg/kg) but highly toxic to algae (EC₅₀: 5.1 mg/L) .
- Applications : Used in hair care products, metalworking fluids, and as a component in calcium-based lubricant additives .
Comparison with Similar Compounds
Sodium Lauroyl Sarcosinate (CAS 137-16-6)
Structural Differences :
- Shorter, saturated C12 (lauroyl) chain vs. unsaturated C18 (oleoyl) chain.
- Sodium counterion instead of potassium.
Functional Comparison
Key Insight : Sodium lauroyl sarcosinate is preferred in personal care for its mildness, while the oleoyl variant’s hydrophobicity suits industrial applications .
TEA-Oleoyl Sarcosinate (CAS 17736-08-2)
Structural Differences :
Functional Comparison
Key Insight: TEA salts are favored in cosmetics for their compatibility with non-polar ingredients, whereas potassium salts are used in aqueous formulations .
Calcium Bis[(Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate]
Structural Differences :
Functional Comparison
Key Insight : Calcium salts are prioritized in grease formulations for their superior mechanical stability .
N-(1-oxo-9-octadecenyl)-DL-tryptophan(Z)ethyl Ester (Compound 57-118)
Structural Differences :
- Tryptophan backbone replaces sarcosine.
- Ethyl ester group enhances lipid solubility.
Functional Comparison
Key Insight: Structural modifications to the amino acid backbone and ester groups enable therapeutic applications .
Research Findings and Implications
- Environmental Impact : The compound’s high algae toxicity necessitates careful wastewater management despite its biodegradability .
- Counterion Effects : Potassium and TEA salts balance solubility and performance in diverse formulations, whereas calcium salts enhance thermal stability .
- Market Trends : Oleoyl sarcosinates are gaining traction in green chemistry due to their renewable oleic acid source and biodegradability .
Biological Activity
Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- is a compound that has garnered interest due to its potential biological activities. As a derivative of glycine, it possesses unique structural features that may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C21H38KNO
- CAS Number : 76622-74-7
The presence of the long-chain fatty acid moiety (9-octadecenoic acid) contributes to its amphiphilic nature, which may affect its solubility and interaction with cell membranes.
- Cell Membrane Interaction : The fatty acid component allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
- Enzyme Modulation : It may act as a substrate or inhibitor for various enzymes involved in lipid metabolism.
Research Findings
Recent studies have explored the effects of this compound on various biological systems:
- Antioxidant Activity : Research indicates that the compound exhibits antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : In vitro studies have shown that it may reduce the production of pro-inflammatory cytokines in immune cells.
Case Studies
- Study on Neuronal Cells : A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and an increase in cell viability when treated with varying concentrations of the compound.
- In Vivo Model : An animal model assessed the anti-inflammatory effects of the compound in a context of induced arthritis. The results demonstrated reduced swelling and inflammation markers in treated groups compared to controls.
Table 1: Summary of Biological Activities
Table 2: Case Study Results
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Neuronal Cells | Significant reduction in cell death |
| In Vivo | Arthritis Model | Reduced inflammation and swelling |
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of this compound?
- Methodology :
- Use CAS 110-25-8 as the primary identifier and cross-reference synonyms (e.g., Oleylsarcosine, Hamposyl O) to verify commercial sources .
- Employ analytical techniques:
- NMR spectroscopy to confirm the (Z)-stereochemistry of the 9-octadecenyl chain .
- Mass spectrometry (MS) to validate molecular weight (353.54 g/mol) and fragmentation patterns .
- Assess purity via HPLC with UV detection (λ ~210 nm for amide bonds) or Karl Fischer titration for residual moisture .
Q. What standardized protocols exist for evaluating acute toxicity in aquatic organisms?
- Methodology :
- Follow OECD 201 for algal toxicity:
- Measure 72-hour EC50 using Scenedesmus subspicatus (reported EC50 = 5.1 mg/L) .
- For bacterial toxicity, use OECD 209 (activated sludge respiration inhibition test) or Pseudomonas putida assays (EC50 = 380 mg/L for related compounds) .
- Reference OECD 423 for acute oral toxicity in rodents (LD50 >5,000 mg/kg) .
Q. How is the compound’s biodegradability assessed under regulatory frameworks?
- Methodology :
- Conduct OECD 301D (Closed Bottle Test):
- Monitor CO2 evolution over 28 days; a compound is "readily biodegradable" if >60% theoretical CO2 is achieved (reported 85%) .
- Compare with OECD 301B (Modified Sturm Test) for supplementary data on degradation kinetics .
Advanced Research Questions
Q. How can conflicting ecotoxicity data (e.g., algae vs. bacteria) be resolved?
- Methodology :
- Analyze test conditions:
- Algal toxicity (EC50 = 5.1 mg/L) reflects sensitivity to surfactants disrupting membrane integrity, while bacterial assays (e.g., Pseudomonas putida) may show higher tolerance due to biofilm resilience .
- Perform dose-response modeling with species-specific endpoints and assess pH/temperature dependencies.
- Use mesocosm studies to simulate real-world aquatic ecosystems and validate lab-based thresholds .
Q. What mechanistic insights explain the compound’s surfactant properties and interactions with biomolecules?
- Methodology :
- Study critical micelle concentration (CMC) via surface tension measurements (e.g., Du Noüy ring method) .
- Use molecular dynamics simulations to model interactions with lipid bilayers or proteins, leveraging its amphiphilic structure (hydrophobic oleyl chain + polar glycine head) .
- Validate binding affinity with isothermal titration calorimetry (ITC) or fluorescence quenching assays .
Q. How do stereochemistry and salt form (potassium vs. calcium) impact biological activity?
- Methodology :
- Synthesize (Z)- and (E)-isomers and compare toxicity profiles (e.g., algal EC50) to isolate stereochemical effects .
- Test potassium salt vs. calcium salt (CAS 16026-16-7) in parallel assays to evaluate counterion influence on solubility and membrane permeability .
- Characterize salt stability via thermogravimetric analysis (TGA) and X-ray diffraction (XRD) .
Q. What strategies mitigate environmental persistence despite its "readily biodegradable" classification?
- Methodology :
- Investigate metabolite formation during degradation (e.g., via LC-MS/MS) to identify toxic intermediates .
- Assess adsorption capacity in soil/water systems using batch experiments (e.g., OECD 106) to predict environmental partitioning .
- Model bioaccumulation potential using logP (predicted ~3.62) and quantitative structure-activity relationships (QSAR) .
Data Contradiction Analysis
Q. Why do mutagenicity assays show negative results despite structural alerts for genotoxicity?
- Methodology :
- Review OECD 471 (Ames test) and OECD 476 (mammalian cell gene mutation)
- Negative results in mammalian cells (with/without metabolic activation) suggest absence of direct DNA interaction .
- Perform computational toxicology (e.g., DEREK Nexus) to evaluate structural alerts (e.g., α,β-unsaturated carbonyl groups) .
- Conduct follow-up in vivo micronucleus assays (OECD 474) to confirm lack of clastogenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
